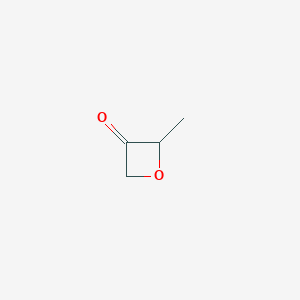

2-Methyloxetan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxetan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNNMPBRZQLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloxetan-3-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and electronic properties, stemming from inherent ring strain, make them valuable motifs for modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] The oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide focuses on 2-methyloxetan-3-one, a derivative of the versatile building block oxetan-3-one. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent compound, oxetan-3-one, and general synthetic methodologies for 2-substituted analogues to provide a comprehensive technical overview.

Chemical and Physical Properties

Structural and General Properties

| Property | Value (for Oxetan-3-one) | Reference(s) |

| IUPAC Name | oxetan-3-one | [5] |

| Synonyms | 1,3-Epoxy-2-propanone, Oxetan-3-one | [6] |

| CAS Number | 6704-31-0 | [6][7] |

| Molecular Formula | C₃H₄O₂ | [6][7] |

| Molecular Weight | 72.06 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [7] |

| Odor | Fruity | [7] |

Physicochemical Data

| Property | Value (for Oxetan-3-one) | Reference(s) |

| Density | 1.124 g/mL at 25 °C | [6] |

| Boiling Point | 140 °C | [6] |

| Flash Point | 53 °C (127 °F; 326 K) | [6] |

| Solubility | Soluble in water, miscible with tetrahydrofuran | [1][7] |

| Refractive Index (n20/D) | 1.426 | [1] |

Spectroscopic Data of Oxetan-3-one

The spectroscopic data for oxetan-3-one is well-characterized and provides a foundational understanding for the analysis of its derivatives.

| ¹H NMR (Proton NMR) | |||

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.7 ppm | Singlet | 4H | -CH₂- |

| Note: The ¹H NMR spectrum of 3-Oxetanone is simple and characteristic, showing a single peak for the four equivalent protons.[1] | |||

| ¹³C NMR (Carbon NMR) | |||

| Chemical Shift (δ) | Assignment | ||

| 214.2 ppm | C=O | ||

| 78.5 ppm | -CH₂- | ||

| Note: The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the two equivalent methylene carbons.[8] | |||

| Infrared (IR) Spectroscopy | |||

| Wavenumber (cm⁻¹) | Functional Group | ||

| ~1780 cm⁻¹ | C=O (carbonyl) stretch | ||

| Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring ketone.[1] | |||

| Mass Spectrometry | |||

| Note: The mass spectrum of 3-Oxetanone shows a molecular ion peak and characteristic fragmentation patterns. The high-resolution mass spectrum can confirm the elemental composition.[1] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a general and robust method for the asymmetric synthesis of 2-substituted oxetan-3-ones has been developed. This method, which can be adapted for the synthesis of this compound, involves the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with an appropriate electrophile (in this case, a methylating agent).

Asymmetric Synthesis of 2-Alkyloxetan-3-ones via Metalated SAMP/RAMP Hydrazones

This protocol is based on the work of Geden et al. and provides a pathway to enantiomerically enriched 2-substituted oxetan-3-ones.[9][10]

Step 1: Formation of the SAMP-Hydrazone of Oxetan-3-one

-

Materials: Oxetan-3-one, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), anhydrous diethyl ether, anhydrous magnesium sulfate.

-

Procedure: To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in anhydrous diethyl ether, add oxetan-3-one dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude SAMP-hydrazone.

Step 2: Asymmetric Alkylation

-

Materials: SAMP-hydrazone of oxetan-3-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), methyl iodide.

-

Procedure: A solution of the SAMP-hydrazone in anhydrous THF is cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting solution is stirred at this temperature for 4 hours. Methyl iodide is then added, and the reaction is stirred for a further 12 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

Step 3: Hydrolysis to this compound

-

Materials: Crude product from Step 2, diethyl ether, oxalic acid dihydrate, silica gel.

-

Procedure: The crude product from the previous step is dissolved in a mixture of diethyl ether and a solution of oxalic acid dihydrate in water. The mixture is stirred vigorously at room temperature for 24 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Signaling Pathways

The oxetane motif is increasingly utilized in drug design to enhance the properties of therapeutic candidates. Its incorporation can lead to improved solubility, metabolic stability, and can modulate the basicity of nearby amines.[3][11]

One key area where oxetane-containing molecules have shown promise is in the inhibition of kinase signaling pathways, which are often dysregulated in cancer. For example, the PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

Caption: Oxetane inhibitors in the PI3K-Akt-mTOR pathway.

The incorporation of a this compound moiety into a drug candidate could offer several advantages:

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1]

-

Metabolic Stability: The strained ring can block sites of metabolic oxidation, leading to a longer half-life in the body.[1]

-

Enhanced Target Binding: The three-dimensional nature of the oxetane can provide a better fit into the binding pockets of biological targets.[3]

Safety and Handling

Given that this compound is a derivative of oxetan-3-one, which is a flammable liquid, similar precautions should be taken.[5] It is also expected to be an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising building block for medicinal chemistry. Based on the well-documented properties and reactivity of its parent compound, oxetan-3-one, and the established synthetic routes for 2-substituted analogs, this guide provides a foundational resource for researchers. The unique properties imparted by the oxetane ring make this compound and related structures valuable tools in the design and development of novel therapeutics with improved drug-like properties. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Oxetanone | C3H4O2 | CID 15024254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyloxetan-3-one (CAS Number: 87385-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxetan-3-one, with the CAS number 87385-83-9, is a methylated derivative of oxetan-3-one. The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1] This is largely due to its unique physicochemical properties, which allow it to serve as a versatile bioisosteric replacement for commonly used functional groups such as carbonyls and gem-dimethyl groups.[2] The introduction of a methyl group at the 2-position of the oxetan-3-one core can further modulate the compound's steric and electronic properties, offering a valuable tool for fine-tuning the characteristics of lead compounds in drug development programs.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data for its characterization, and its potential applications in medicinal chemistry.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following tables summarize its basic chemical identifiers and predicted physicochemical properties. These predictions are based on computational models and analogies to structurally similar compounds.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 87385-83-9 |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1C(=O)OC1 |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Boiling Point | 130-140 °C | By analogy to similar ketones and oxetanes |

| Melting Point | < 25 °C | By analogy to similar ketones and oxetanes |

| Density | 1.05 - 1.15 g/cm³ | Computational Estimation |

| LogP | -0.5 to 0.5 | QSAR Prediction |

| Water Solubility | Miscible to moderately soluble | Based on polarity and small molecular size |

Synthesis of this compound

A promising and modern approach for the synthesis of oxetan-3-ones involves the gold-catalyzed intramolecular oxidation of propargylic alcohols.[1][3] For the synthesis of this compound, the readily available starting material is but-3-yn-2-ol. The following is a detailed experimental protocol adapted from the general method described in the literature.

Gold-Catalyzed Synthesis from But-3-yn-2-ol: An Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

But-3-yn-2-ol

-

Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)

-

Oxidant (e.g., N-oxide or sulfoxide)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with the gold(I) catalyst (1-5 mol%) and the oxidant (1.5-2.0 equivalents). The flask is sealed with a septum and purged with an inert gas.

-

Addition of Reagents: Anhydrous solvent is added via syringe, and the mixture is stirred until the catalyst and oxidant are dissolved. But-3-yn-2-ol (1.0 equivalent) is then added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for 12-24 hours, or until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then directly purified by flash column chromatography on silica gel.

-

Purification: The crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexanes. Fractions containing the desired product (as identified by TLC) are collected and combined.

-

Isolation and Characterization: The solvent is removed from the combined fractions under reduced pressure to yield this compound as a liquid. The structure and purity of the product should be confirmed by spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization (Predicted)

The following tables present the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Quartet (q) | 1H | H at C2 |

| ~4.5-4.7 | Doublet of Doublets (dd) | 1H | One H at C4 |

| ~4.2-4.4 | Doublet of Doublets (dd) | 1H | Other H at C4 |

| ~1.5-1.7 | Doublet (d) | 3H | -CH₃ at C2 |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205-215 | C=O (C3) |

| ~75-85 | C2 |

| ~70-80 | C4 |

| ~15-25 | -CH₃ |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2920 | Medium | C-H stretch (aliphatic) |

| ~1780-1760 | Strong | C=O stretch (ketone in a strained ring) |

| ~1150-1050 | Strong | C-O-C stretch (cyclic ether) |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 86 | [M]⁺ (Molecular ion) |

| 58 | [M - CO]⁺ |

| 57 | [M - CHO]⁺ |

| 43 | [CH₃CO]⁺ |

| 42 | [C₂H₂O]⁺ |

Applications in Drug Discovery

The unique structural and electronic features of the oxetane ring make it a valuable motif in modern drug design. This compound, as a functionalized oxetane, can be a key building block in the synthesis of more complex molecules with improved pharmacological profiles.

Bioisosteric Replacement

The oxetane moiety is often used as a bioisostere for carbonyl and gem-dimethyl groups.[2] This substitution can lead to improvements in:

-

Solubility: The polar nature of the ether linkage in the oxetane ring can enhance aqueous solubility.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.

-

Lipophilicity: The replacement of a lipophilic gem-dimethyl group with a more polar oxetane can reduce overall lipophilicity, which is often desirable for optimizing pharmacokinetic properties.

-

Conformational Rigidity: The strained four-membered ring can introduce conformational constraints, which may lead to higher binding affinity and selectivity for a biological target.

The presence of the methyl group in this compound provides an additional vector for modifying the steric and electronic properties of the molecule, allowing for a finer tuning of its bioisosteric effects.

Synthetic Building Block

This compound can serve as a versatile intermediate for the synthesis of a variety of substituted oxetanes. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and alkenes, providing access to a diverse range of chemical scaffolds for drug discovery.

Visualizations

Diagrams

Caption: Synthetic and analytical workflow for this compound.

Caption: Bioisosteric replacement strategy using this compound.

Conclusion

This compound is a promising, yet under-characterized, chemical entity with significant potential in drug discovery and medicinal chemistry. Its synthesis via gold-catalyzed cyclization of a readily available precursor offers a modern and efficient route to this valuable building block. The incorporation of the this compound moiety into drug candidates, leveraging the principles of bioisosterism, can lead to compounds with improved physicochemical and pharmacokinetic properties. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Methyloxetan-3-one: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloxetan-3-one, a heterocyclic ketone of growing interest in medicinal chemistry. The document details its molecular and physical properties, provides a key synthetic methodology, and explores its relevance in the context of drug discovery and development.

Molecular and Physical Properties

This compound is a substituted four-membered cyclic ether containing a ketone functional group. Its strained ring structure is a key feature influencing its chemical reactivity and physical properties. The incorporation of the oxetane motif is a strategic element in drug design, often utilized to enhance physicochemical characteristics such as aqueous solubility and metabolic stability.[1]

Table 1: Molecular and Physical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-oxetan-3-one | [3] |

| CAS Number | 87385-83-9 | [2][3] |

| Molecular Formula | C₄H₆O₂ | [2][4] |

| Molecular Weight | 86.09 g/mol | [2][4] |

| Purity | Typically ≥95% | [2][3] |

| Physical State | Not available | [2] |

| Solubility | Not available | [2] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Flash Point | Not available | [2] |

Synthesis of 2-Substituted Oxetan-3-ones

The synthesis of 2-substituted oxetan-3-ones, such as this compound, can be achieved through the asymmetric alkylation of the parent oxetan-3-one. A notable method involves the use of chiral auxiliaries like SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine) to form a hydrazone, which can then be metalated and subsequently alkylated with high enantioselectivity.[5][6]

Experimental Protocol: Asymmetric Synthesis of this compound via Metalated SAMP-Hydrazone

This protocol is adapted from the general method for the synthesis of 2-substituted oxetan-3-ones.[6]

Materials:

-

Oxetan-3-one

-

SAMP (chiral auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (electrophile)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous oxalic acid

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Formation of the SAMP-Hydrazone:

-

In a round-bottom flask under an inert atmosphere, dissolve oxetan-3-one in an appropriate solvent such as diethyl ether.

-

Add an equimolar amount of SAMP.

-

Stir the reaction mixture at room temperature until the formation of the hydrazone is complete (monitored by TLC or GC-MS).

-

Purify the resulting SAMP-hydrazone of oxetan-3-one by column chromatography.

-

-

Metalation and Alkylation:

-

Dissolve the purified SAMP-hydrazone in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution for a few hours at -78 °C to ensure complete metalation.

-

Add methyl iodide (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting alkylated hydrazone by treatment with aqueous oxalic acid to yield this compound.[5]

-

Purify the final product by column chromatography.

-

Role in Drug Discovery and Medicinal Chemistry

The oxetane ring has gained significant attention in medicinal chemistry as a versatile building block.[7] It can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups, leading to improvements in key drug-like properties.[1] The polar nature of the oxetane moiety can enhance aqueous solubility, and its presence can improve metabolic stability.[1][8]

The 3-oxetanone scaffold, in particular, is a key determinant of biological function in various contexts, including the development of anticancer agents and enzyme inhibitors.[1] For instance, novel indole analogs containing a 3-oxetanone core have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[1]

Below is a conceptual workflow illustrating the integration of oxetane-containing building blocks in a drug discovery pipeline.

Caption: Conceptual workflow for the integration of oxetane building blocks in drug discovery.

Conclusion

This compound, while a specific derivative, represents a class of compounds—substituted oxetan-3-ones—that are of considerable importance to medicinal chemists. The ability to synthesize these molecules with high stereocontrol, coupled with the beneficial effects the oxetane ring can impart on the pharmacokinetic properties of a drug candidate, ensures that this scaffold will continue to be explored in the development of new therapeutics. Further research into the biological activities and synthetic methodologies for a wider range of substituted oxetan-3-ones is warranted.

References

In-depth Technical Guide: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Methyloxetan-3-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-methyloxetan-3-one. Due to the absence of publicly available experimental spectra for this specific compound in surveyed databases, this document serves as a predictive guide based on established principles of NMR spectroscopy and analysis of analogous structures. The guide includes predicted chemical shifts, multiplicities, and coupling constants, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and its predicted NMR signal correlations.

Predicted Spectroscopic Data

The chemical structure of this compound contains three distinct proton environments and four distinct carbon environments. The predicted ¹H and ¹³C NMR data are summarized below. These predictions are based on the analysis of substituent effects, ring strain, and typical chemical shift values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ha (CH₃) | 1.5 - 1.7 | Doublet (d) | ~7 Hz | 3H |

| Hb (CH) | 4.8 - 5.0 | Quartet (q) | ~7 Hz | 1H |

| Hc (CH₂) | 4.2 - 4.4 | Singlet (s) or AB quartet | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 205 - 215 |

| C2 (CH) | 75 - 85 |

| C3 (CH₂) | 70 - 80 |

| C4 (CH₃) | 15 - 25 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1. Sample Preparation

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

2.2. ¹H NMR Spectroscopy

Proton NMR spectra would be recorded on a 400 MHz (or higher) spectrometer. Key acquisition parameters would include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

Data would be processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

2.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra would be acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment would be performed using the following typical parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

The Free Induction Decay (FID) would be processed with an exponential line broadening of 1-2 Hz.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the predicted NMR signaling pathways for this compound.

Theoretical Examination of the Electronic Structure of 2-Methyloxetan-3-one: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-methyloxetan-3-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust computational methodology employing Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and reactive properties. The study includes a detailed examination of the optimized molecular geometry, Natural Bond Orbital (NBO) analysis to understand intramolecular interactions, Frontier Molecular Orbital (FMO) theory to probe reactivity, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites. All quantitative data from these theoretical experiments are systematically presented in tabular format for clarity and comparative analysis. This work serves as a foundational guide for researchers, scientists, and drug development professionals engaged in the study of small heterocyclic ketones.

Introduction

Oxetane rings are significant structural motifs in numerous biologically active compounds and are valued as versatile building blocks in organic synthesis. The incorporation of a ketone functional group and a methyl substituent, as in this compound, introduces specific electronic features that govern its reactivity and potential for intermolecular interactions. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, designing novel synthetic pathways, and exploring its potential applications in drug discovery.

This whitepaper details a hypothetical, yet methodologically rigorous, computational study to characterize the electronic landscape of this compound. By employing established quantum chemical methods, we can predict key properties such as bond lengths, charge distributions, and orbital energies, which are fundamental to its chemical nature.

Computational Methodology

The theoretical calculations detailed herein were designed to provide reliable insights into the molecular and electronic properties of this compound.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound was constructed using standard bond lengths and angles. This initial geometry was then optimized to find the most stable conformation at the ground state.[1][2] The optimization was performed using Density Functional Theory (DFT) with the widely-used B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[3][4] A triple-zeta Pople-style basis set, 6-311++G(d,p), was employed to ensure a high degree of accuracy. This basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distortion of atomic orbitals within the molecule.

Following optimization, a frequency calculation was performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the optimized geometry.[3]

Electronic Structure Analysis

Upon obtaining the optimized geometry, several analyses were conducted to probe the electronic structure.

-

Natural Bond Orbital (NBO) Analysis: To gain insights into intramolecular bonding, charge distribution, and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis was performed.[5][6] NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs.[5][6] The stabilization energies (E(2)) associated with donor-acceptor interactions were calculated using second-order perturbation theory to quantify the significance of these delocalization effects.[5][7]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[8][9][10] The energies of these orbitals, and the resulting HOMO-LUMO energy gap, were calculated. A smaller energy gap generally implies higher chemical reactivity.[8] Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, were derived from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and predict the sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

All calculations were simulated as if performed using the Gaussian 09 software package.

Predicted Data and Analysis

The following sections present the hypothetical quantitative data derived from the computational protocols described above.

Molecular Geometry

The geometry optimization yields the equilibrium structure of this compound. Key geometrical parameters are summarized in Table 1. The bond lengths and angles reflect the strain inherent in the four-membered oxetane ring and the influence of the carbonyl group and methyl substituent.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.53 | |

| C3=O4 | 1.21 | |

| C2-O1 | 1.45 | |

| C5-C2 | 1.52 | |

| O1-C4 | 1.47 | |

| Bond Angles (°) | ||

| O1-C2-C3 | 88.5 | |

| C2-C3-C4 | 91.0 | |

| C3-C4-O1 | 89.5 | |

| O1-C2-C5 | 115.0 | |

| C3-C2-C5 | 118.0 | |

| Dihedral Angles (°) | ||

| O1-C2-C3-C4 | 5.2 | |

| C5-C2-O1-C4 | -120.5 |

Frontier Molecular Orbitals and Reactivity

The FMO analysis provides a quantitative measure of the molecule's reactivity. The HOMO is primarily localized on the oxygen atom of the carbonyl group, indicating its role as an electron donor in reactions. Conversely, the LUMO is centered on the antibonding π* orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.[8][11]

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 6.90 |

| Ionization Potential (I ≈ -EHOMO) | 7.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 3.45 |

| Global Softness (S) | 0.29 |

The relatively large HOMO-LUMO gap of 6.90 eV suggests that this compound is a kinetically stable molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Table 3: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O1 | σ(C2-C3) | 3.15 |

| LP (1) O1 | σ(C4-H) | 2.50 |

| LP (2) O4 | σ(C2-C3) | 5.40 |

| σ (C2-H) | σ(C3=O4) | 1.85 |

| σ (C5-H) | σ*(C2-O1) | 2.10 |

| (LP denotes a lone pair orbital) |

The most significant interaction is the delocalization of a lone pair from the carbonyl oxygen (O4) into the antibonding orbital of the adjacent C2-C3 bond, with a stabilization energy of 5.40 kcal/mol. This indicates a degree of electron delocalization within the strained ring system.

Atomic Charges

The distribution of atomic charges is a key indicator of the molecule's polarity and electrostatic interactions.

Table 4: Hypothetical Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O1 (ether) | -0.45 |

| C2 | +0.25 |

| C3 (carbonyl) | +0.60 |

| O4 (carbonyl) | -0.55 |

| C4 | -0.15 |

| C5 (methyl) | -0.20 |

As expected, the carbonyl oxygen (O4) and the ether oxygen (O1) carry significant negative charges, while the carbonyl carbon (C3) is highly positive, confirming it as the primary electrophilic center.

Visualization of Computational Workflow

The logical flow of the computational study, from initial structure preparation to final analysis, is a critical component of theoretical research. The following diagram, generated using Graphviz, illustrates this workflow.

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

This theoretical guide outlines a comprehensive computational approach to characterizing the electronic structure of this compound. The hypothetical results from DFT calculations, including geometry optimization, NBO, and FMO analyses, provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

The key findings suggest that this compound is a stable molecule with distinct reactive sites. The carbonyl carbon is identified as the primary electrophilic center, susceptible to nucleophilic attack, while the carbonyl oxygen is the main nucleophilic site. Intramolecular hyperconjugative interactions, particularly involving the lone pairs of the oxygen atoms, play a significant role in stabilizing the strained four-membered ring.

The methodologies and predicted data presented here offer a foundational framework for future experimental and theoretical investigations into this compound and related heterocyclic systems, aiding in the rational design of new chemical entities for various applications.

References

- 1. hpc.lsu.edu [hpc.lsu.edu]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. baranlab.org [baranlab.org]

- 4. ORCA Input Library - Geometry optimizations [sites.google.com]

- 5. NBO [cup.uni-muenchen.de]

- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. idc-online.com [idc-online.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic chemistry 05: Frontier molecular orbital theory [cureffi.org]

Vacuum Ultraviolet Absorption Spectra of 2-Methyloxetan-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vacuum ultraviolet (VUV) absorption spectra of 2-methyloxetan-3-one, a functionalized four-carbon species. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work. This document summarizes the available spectroscopic data, outlines a plausible experimental protocol for its measurement, and visualizes the underlying electronic transitions and experimental workflow.

Introduction

Vacuum ultraviolet (VUV) absorption spectroscopy is a powerful analytical technique for probing the electronic structure of molecules.[1][2] By accessing high-energy electronic transitions, such as σ → σ* and n → σ* transitions, as well as Rydberg transitions, VUV spectroscopy provides a unique fingerprint for molecular identification and can offer insights into fundamental chemical physics.[3] For a cyclic ketone like this compound, the VUV spectrum reveals information about the influence of the ring strain and the carbonyl chromophore on its electronic properties.

Quantitative Spectroscopic Data

The primary source of VUV absorption data for this compound is the work by Doner et al. (2022), which reports the absorption cross-sections for a range of functionalized four-carbon species.[3] While the full dataset containing specific peak positions, corresponding cross-section values, and oscillator strengths is not publicly available in the immediate search results, the key parameters of the study are summarized below.

| Parameter | Value | Reference |

| Photon Energy Range | 5.17 – 9.92 eV | [3] |

| Wavelength Range | ~125 – 240 nm | Calculated |

| Observed Transition Types | n → σ, σ → σ, Rydberg transitions | [3][4] |

Note: The detailed absorption spectrum, including the precise energies and intensities of absorption maxima, is contained within the full publication by Doner et al. (2022) and is not reproduced here.

Electronic Transitions in this compound

The VUV absorption spectrum of this compound is characterized by several types of electronic transitions. The lone pair (n) electrons on the oxygen atom of the carbonyl group can be excited to anti-bonding sigma orbitals (σ), resulting in n → σ transitions. Furthermore, electrons in bonding sigma orbitals (σ) can be excited to their corresponding anti-bonding orbitals, leading to σ → σ* transitions. At higher energies, Rydberg transitions, which involve the excitation of an electron to a high-energy, diffuse atomic-like orbital, are also expected.

Experimental Protocol: VUV Absorption Spectroscopy

While the specific experimental details for the measurement of the this compound spectrum by Doner et al. are not fully available, a general and plausible protocol based on similar studies utilizing synchrotron radiation is outlined below.[1][2]

-

Light Source : A synchrotron light source is typically used to provide a high-flux, continuous spectrum of VUV radiation.

-

Monochromator : The broadband synchrotron radiation is passed through a monochromator to select a narrow band of wavelengths with high resolution.

-

Sample Preparation : A gaseous sample of this compound is introduced into a gas cell. The sample is often diluted with an inert gas, such as helium, to a known concentration. The pressure and temperature of the gas cell are precisely controlled and measured.

-

Absorption Measurement : The monochromatic VUV light is passed through the gas cell containing the sample. The intensity of the light transmitted through the sample (I) is measured by a detector (e.g., a photodiode or a photomultiplier tube).

-

Reference Measurement : The intensity of the light without the sample in the beam path (I₀) is also measured. This can be done by evacuating the gas cell or filling it with the inert buffer gas only.

-

Data Acquisition and Analysis : The absorption cross-section (σ) is then calculated using the Beer-Lambert law:

σ = (1 / (n * L)) * ln(I₀ / I)

where 'n' is the number density of the sample molecules and 'L' is the path length of the gas cell. This measurement is repeated at various wavelengths to construct the full absorption spectrum.

Conclusion

The vacuum ultraviolet absorption spectrum of this compound provides valuable information about its electronic structure, dominated by n → σ, σ → σ, and Rydberg transitions in the 5.17 to 9.92 eV range.[3] While detailed quantitative data requires access to the full published study, the information presented in this guide offers a solid foundation for understanding the VUV spectroscopic properties of this molecule. The experimental and theoretical frameworks described herein are essential for the interpretation of such spectra and can aid in the identification and characterization of similar compounds in various scientific and industrial applications.

References

The Enigmatic Reactivity and Stability of 2-Methyloxetan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery as a versatile structural motif. Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. This technical guide focuses on the reactivity and stability of a specific, yet under-documented derivative, 2-methyloxetan-3-one. The presence of both a ketone and a methyl group on the strained four-membered ring introduces asymmetry and complex reactivity patterns that are critical to understand for its potential application in the synthesis of novel chemical entities.

Due to a notable lack of specific experimental data in the published literature for this compound, this guide will draw upon the established principles of oxetane and β-lactone chemistry to provide a predictive overview of its synthesis, stability, and reactivity.

Synthesis of this compound

The synthesis of the this compound ring system can be approached through several established methods for constructing four-membered rings, with photochemical reactions being a prominent strategy.

Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a primary method for the synthesis of oxetanes.[1][2] For the synthesis of this compound, this would involve the photochemical reaction of a suitable ketene acetal with acetaldehyde. The reaction is typically carried out under UV irradiation.

Hypothetical Experimental Protocol:

A solution of acetaldehyde and a ketene acetal (e.g., 1,1-dimethoxyethene) in an inert solvent such as benzene or acetonitrile would be irradiated with a high-pressure mercury lamp. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Paternò-Büchi Synthesis

References

A Technical Guide to 2-Methyloxetan-3-one and its Core Moiety for Drug Discovery Professionals

Introduction

While 2-methyloxetan-3-one is a structurally precise chemical entity, it is not extensively documented in readily available scientific literature and chemical databases. However, its core structure, the oxetane ring, is of significant and growing interest in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the nomenclature of this compound, and detailed information on its parent compound, oxetan-3-one. Furthermore, it delves into the synthetic methodologies for this class of compounds and explores the strategic application of the oxetane motif and methyl functional groups in drug design, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is This compound . Due to the limited specific data for this substituted version, we will focus on the parent compound, oxetan-3-one .

Table 1: Nomenclature and Identifiers for Oxetan-3-one

| Identifier Type | Value |

| IUPAC Name | oxetan-3-one[1] |

| Synonyms | 3-Oxetanone, 1,3-epoxy-2-propanone[2][3] |

| CAS Number | 6704-31-0[2][3] |

| Molecular Formula | C₃H₄O₂[1][2] |

| Molecular Weight | 72.06 g/mol [1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties of Oxetan-3-one

| Property | Value |

| Boiling Point | 140 °C[2] |

| Density | 1.124 g/cm³[2] |

| Flash Point | 53 °C (127 °F; 326 K)[2] |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 72.021129366 Da |

| Topological Polar Surface Area | 26.3 Ų |

Experimental Protocols: Synthesis of the Oxetan-3-one Core

The synthesis of substituted oxetan-3-ones is a key challenge and area of interest. A notable and practical method is the gold-catalyzed one-step synthesis from propargylic alcohols. This approach is advantageous as it often proceeds under mild conditions, without the need for moisture or air exclusion, and avoids the use of hazardous reagents like diazo ketones.[4]

General Protocol for Gold-Catalyzed Synthesis of Oxetan-3-ones:

-

Reactant Preparation : The corresponding propargylic alcohol is used as the substrate.[4]

-

Catalyst System : A gold-based catalyst is employed, which facilitates the intermolecular alkyne oxidation.[4]

-

Reaction Conditions : The reaction is typically carried out in an 'open flask' manner, indicating its robustness to air and moisture.[4]

-

Mechanism : The proposed mechanism involves the formation of an α-oxo gold carbene intermediate, which then undergoes cyclization to form the strained oxetane ring.[4]

-

Work-up and Purification : Standard chromatographic techniques are used to isolate and purify the desired oxetan-3-one product.

This method provides a more efficient and safer route to the oxetan-3-one core structure, which is a valuable starting material for further derivatization in drug discovery programs.[4]

Role in Drug Discovery and Medicinal Chemistry

The Oxetane Moiety as a Bioisostere

The oxetane ring is increasingly utilized in medicinal chemistry as a versatile structural motif. Its unique properties make it an attractive surrogate for other common functional groups.

-

gem-Dimethyl and Carbonyl Group Surrogate : The oxetane ring can serve as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group. This can lead to improved physicochemical properties such as increased solubility and metabolic stability.

-

Improved Physicochemical Properties : Incorporation of an oxetane unit can enhance aqueous solubility, reduce lipophilicity, and improve P-glycoprotein (P-gp) efflux properties of a drug candidate.

-

Structural Rigidity and Vectorial Exit : The strained four-membered ring introduces conformational restriction, which can be beneficial for binding to a biological target. It also provides a well-defined exit vector for further molecular elaboration.

Significance of the Methyl Group

The introduction of a methyl group, as in this compound, is a common and powerful strategy in medicinal chemistry to fine-tune the properties of a molecule.

-

Modulation of Physicochemical Properties : Methylation can alter a compound's solubility, lipophilicity, and conformation.

-

Pharmacodynamic Effects : A methyl group can influence drug-target interactions through steric effects or by filling a hydrophobic pocket in the binding site, potentially increasing potency and selectivity.

-

Pharmacokinetic Impact : Strategically placed methyl groups can block sites of metabolism, thereby enhancing the metabolic stability and prolonging the half-life of a drug.

While specific experimental data for this compound is scarce, the analysis of its core components—the oxetan-3-one scaffold and the methyl group—provides valuable insights for drug discovery professionals. The oxetane moiety offers a promising avenue for improving the drug-like properties of lead compounds, and modern synthetic methods are making these structures more accessible. The strategic use of methylation further allows for the fine-tuning of a molecule's pharmacological profile. Continued research into the synthesis and application of substituted oxetanes is warranted and holds potential for the development of novel therapeutics.

References

- 1. 3-Oxetanone | C3H4O2 | CID 15024254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Methyloxetan-3-one in Combustion Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and theoretical studies on the combustion chemistry of 2-methyloxetan-3-one are limited in publicly available literature. This guide provides a comprehensive overview based on the pyrolysis and decomposition of the parent compound, oxetan-3-one, and analogous methylated oxetanes. The reaction pathways and kinetic data presented for this compound are projected based on these related studies and should be considered as predictive.

Introduction

This compound is a substituted four-membered cyclic ketone. While its primary applications are emerging in medicinal chemistry and organic synthesis as a versatile building block, its presence in complex chemical environments, including potential biofuel mixtures or as a byproduct, necessitates an understanding of its behavior at high temperatures.[1] This guide delves into the theoretical and analogous experimental framework for the combustion chemistry of this compound, focusing on its thermal decomposition pathways, reaction kinetics, and the formation of key intermediates and products. The significant ring strain of the oxetane ring suggests a high reactivity under thermal conditions, making it a subject of interest in combustion science.[1]

Predicted Unimolecular Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through unimolecular reactions involving the cleavage of the strained oxetane ring. Based on studies of related oxetanes, a biradical mechanism is the likely dominant pathway.[2] The initial step involves the cleavage of a C-C or C-O bond within the ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions to yield stable products.

A peer-reviewed study on the pyrolysis of the parent compound, 3-oxetanone, identified its gas-phase pyrolysis products using matrix-isolation Fourier transform infrared spectroscopy and photoionization mass spectrometry.[3] The dissociation was observed to begin at approximately 600 °C.[3] For substituted oxetanes, such as 3-ethyl-3-methyloxetan and 3,3-diethyloxetan, thermal decomposition has been shown to be a homogeneous, first-order, and likely unimolecular process, yielding an alkene and formaldehyde.[2]

Based on these analogous studies, the predicted primary decomposition pathways for this compound are as follows:

-

Pathway A: C-C Bond Cleavage: Homolytic cleavage of the C2-C3 or C3-C4 bond to form a diradical intermediate.

-

Pathway B: C-O Bond Cleavage: Homolytic cleavage of one of the C-O bonds in the ring, also forming a diradical intermediate.

These initial steps are followed by rapid rearrangement and fragmentation of the diradical intermediates to produce smaller, more stable molecules.

Key Experiments and Methodologies

The investigation of the combustion chemistry of molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Protocols

Detailed experimental protocols for studying the thermal decomposition of related cyclic ethers have been documented. These methodologies are directly applicable to the study of this compound.

Table 1: Summary of Experimental Protocols for Thermal Decomposition Studies

| Experimental Technique | Description | Key Parameters | Reference |

| Static System Pyrolysis | The reactant is introduced into a heated, sealed reaction vessel for a specific duration. The reaction is then quenched, and the products are analyzed. The vessel is often "deactivated" with substances like allyl bromide to minimize surface reactions. | Temperature, Pressure, Reaction Time, Surface-to-Volume Ratio | [4][5] |

| Matrix-Isolation FTIR Spectroscopy | The pyrolysis products are rapidly cooled and trapped in an inert gas matrix (e.g., argon) at very low temperatures. This allows for the spectroscopic identification of reactive intermediates and stable products. | Pyrolysis Temperature, Matrix Gas, Deposition Temperature | [3] |

| Photoionization Mass Spectrometry | A high-energy light source is used to ionize the pyrolysis products, which are then detected by a mass spectrometer. This technique is highly sensitive and can identify a wide range of products. | Photon Energy, Mass-to-Charge Ratio | [3] |

| Chemical Activation Studies | A reactive species, such as singlet methylene, is reacted with a precursor to generate a chemically activated molecule of interest. The unimolecular decomposition of this activated molecule is then studied as a function of pressure to understand energy transfer processes. | Photolysis Wavelength, Bath Gas Pressure | [6] |

Computational Methods

Theoretical calculations are crucial for elucidating reaction mechanisms and determining kinetic parameters, especially when experimental data is scarce.

Table 2: Summary of Computational Protocols for Combustion Chemistry

| Computational Method | Description | Key Outputs | Reference |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules. Methods like B3LYP and MPW1PW91 with basis sets such as 6-31G(d,p) are commonly employed. | Optimized Geometries, Vibrational Frequencies, Transition State Structures, Reaction Energetics | [4][5] |

| Ab initio Methods | High-level quantum chemistry methods that provide very accurate energetic information. | Accurate Reaction Enthalpies and Activation Energies | [7] |

| RRKM Theory / Master Equation Simulations | Statistical theories used to calculate pressure-dependent rate constants for unimolecular reactions. | Rate Coefficients as a Function of Temperature and Pressure | [6][7] |

Predicted Reaction Mechanisms and Kinetics

While specific kinetic data for this compound is not available, the Arrhenius parameters for the thermal decomposition of analogous methylated oxetanes can provide a reasonable estimate. The decomposition of these compounds is typically a first-order process.

Table 3: Comparative Arrhenius Parameters for the Thermal Decomposition of Methylated Oxetanes

| Compound | Temperature Range (°C) | log(A, s⁻¹) | Eₐ (kJ mol⁻¹) | Primary Products | Reference |

| 3-Ethyl-3-methyloxetan | 407 - 448 | 15.36 ± 0.15 | 251.2 ± 2.0 | 2-methylbut-1-ene, Formaldehyde | [2] |

| 3,3-Diethyloxetan | 402 - 463 | 15.30 ± 0.06 | 249.9 ± 0.8 | 2-ethylbut-1-ene, Formaldehyde | [2] |

Based on these data, the decomposition of this compound is expected to have a pre-exponential factor (A) in the range of 10¹⁵ s⁻¹ and an activation energy (Eₐ) around 250 kJ mol⁻¹.

Visualizing Reaction Pathways and Workflows

Predicted Unimolecular Decomposition of this compound

The following diagram illustrates the predicted initial steps in the thermal decomposition of this compound, leading to the formation of a diradical intermediate which subsequently fragments.

General Experimental Workflow for Pyrolysis Studies

This diagram outlines a typical workflow for investigating the pyrolysis of a compound like this compound.

Conclusion and Future Outlook

The combustion chemistry of this compound is an area that warrants further investigation to provide concrete experimental data. Based on the behavior of analogous compounds, its thermal decomposition is predicted to be a unimolecular process initiated by ring-opening to a diradical intermediate, followed by fragmentation to smaller, stable products. The experimental and computational methodologies outlined in this guide provide a robust framework for future studies. As the use of oxetane-containing molecules in various applications grows, a thorough understanding of their high-temperature behavior will be increasingly important for safety and process optimization. Future research should focus on obtaining precise kinetic data for the decomposition of this compound and identifying the full spectrum of its combustion byproducts.

References

- 1. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]

- 2. Thermal decomposition of 3-ethyl-3-methyloxetan and 3,3-diethyloxetan - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. 3-Oxetanone 6704-31-0 [sigmaaldrich.com]

- 4. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]

- 6. Chemical activation study of the reactions of methylene with oxetan and 3,3-dimethyloxetan - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyloxetan-3-one as a Synthon in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyloxetan-3-one, a valuable building block in modern organic chemistry. The inherent ring strain and the presence of a ketone functionality make it a versatile synthon for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry and drug development. This document details the synthesis of this compound and its application in several key chemical transformations, including nucleophilic additions and olefination reactions.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route involves the protection of a diol, followed by oxidation and deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Monoprotection of 2-Methyl-1,3-propanediol

-

To a stirred solution of 2-methyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the monoprotected diol.

Step 2: Oxidation to the Ketone

-

To a solution of the monoprotected alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected ketone.

Step 3: Deprotection and Cyclization

-

Dissolve the protected ketone from Step 2 (1.0 eq) in tetrahydrofuran (THF, 0.5 M).

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude alcohol will undergo spontaneous cyclization upon standing or gentle heating. Purify by distillation or flash column chromatography to yield this compound.

Nucleophilic Addition Reactions

The ketone functionality of this compound is susceptible to nucleophilic attack by various reagents, such as Grignard and organolithium reagents, leading to the formation of tertiary alcohols. These reactions are valuable for introducing carbon-based substituents at the 3-position of the oxetane ring.

Grignard Reaction

The addition of Grignard reagents to this compound provides a straightforward method for the synthesis of 3-substituted-2-methyl-oxetan-3-ols.

Application Notes and Protocols for Ring-Opening Reactions of 2-Methyloxetan-3-one with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyloxetan-3-one, a substituted β-lactone, is a valuable synthetic intermediate possessing a strained four-membered ring. This inherent ring strain is the driving force for ring-opening reactions, making it a versatile electrophilic building block for the synthesis of complex, highly functionalized acyclic molecules. The relief of this strain provides a strong thermodynamic incentive for reactions with a wide array of nucleophiles.

The reactivity of β-lactones like this compound is primarily dictated by two competing reaction pathways: nucleophilic attack at the electrophilic carbonyl carbon (Acyl-Oxygen cleavage) or at the β-carbon atom (Alkyl-Oxygen cleavage via an SN2 mechanism).[1][2] The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, steric hindrance, and reaction conditions. The methyl group at the C2 position introduces an additional layer of complexity, potentially directing nucleophilic attack based on steric and electronic effects.

This document provides detailed application notes and protocols for the ring-opening reactions of this compound with common classes of nucleophiles. The methodologies presented are based on established principles of oxetane and β-lactone chemistry.

General Reaction Pathways

The reaction of this compound with nucleophiles can proceed via two primary mechanistic pathways, as illustrated below. The choice between these pathways is often dependent on the "hardness" of the nucleophile; "hard" nucleophiles (e.g., amines, alkoxides) typically favor attack at the hard carbonyl carbon, while "softer" nucleophiles may favor attack at the softer β-carbon centers.[2]

References

Application of 2-Methyloxetan-3-one in the Synthesis of Pharmaceuticals: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems into bioactive molecules has emerged as a powerful strategy in modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] Specifically, 2-methyloxetan-3-one is a versatile building block that offers a unique three-dimensional structure and multiple points for chemical modification, making it an attractive starting material for the synthesis of novel pharmaceutical compounds.

The oxetane ring, particularly when substituted, can act as a bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups.[1] This substitution can lead to improved aqueous solubility, enhanced metabolic stability, and altered lipophilicity, all of which are critical parameters in drug design.[2] The presence of a ketone in the 3-position and a methyl group in the 2-position of this compound provides distinct reactive handles for the synthesis of diverse molecular libraries for lead optimization.

This application note details the utility of this compound in pharmaceutical synthesis, providing experimental protocols for its asymmetric synthesis and subsequent derivatization.

Data Presentation

While specific pharmaceuticals directly synthesized from this compound are not yet widely reported in publicly available literature, the asymmetric synthesis of a range of 2-substituted oxetan-3-ones has been demonstrated. This methodology is directly applicable to the preparation of enantiomerically enriched this compound and its analogs. The following table summarizes the results from a key study on the asymmetric alkylation of oxetan-3-one, which serves as a blueprint for accessing these valuable building blocks.

| Electrophile (R-X) | Product (2-R-oxetan-3-one) | Yield (%) | Enantiomeric Excess (ee, %) |

| MeI | This compound | 75 | 82 |

| EtI | 2-Ethyloxetan-3-one | 72 | 84 |

| BnBr | 2-Benzyloxetan-3-one | 85 | 80 |

| Allyl-Br | 2-Allyloxetan-3-one | 81 | 78 |

Data adapted from a representative study on the asymmetric synthesis of 2-substituted oxetan-3-ones.

Experimental Protocols

The following protocols provide a detailed methodology for the asymmetric synthesis of (S)-2-methyloxetan-3-one and a general procedure for the reduction of the ketone, a common subsequent step in a synthetic route.

Asymmetric Synthesis of (S)-2-Methyloxetan-3-one via Hydrazone Alkylation

This protocol is based on the well-established method of asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones.

Materials:

-

Oxetan-3-one

-

(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

Methyl iodide (MeI)

-

Diethylether

-

pH 7 buffer solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Oxalic acid

Procedure:

-

Hydrazone Formation: In a round-bottom flask, mix oxetan-3-one (1.2 eq) with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq). Heat the mixture at 55 °C for 2 hours without solvent to form the SAMP hydrazone.

-

Lithiation: Dissolve the formed hydrazone (1.0 eq) in anhydrous THF (to a concentration of approx. 0.3 M) in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 2 hours.

-

Alkylation: Add methyl iodide (1.2 eq) to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Work-up: Dilute the reaction mixture with diethyl ether and wash with pH 7 buffer solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude product in a mixture of THF and water. Add oxalic acid (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the resulting (S)-2-methyloxetan-3-one by flash column chromatography.

Reduction of this compound to 2-Methyloxetan-3-ol

This protocol describes a general method for the reduction of the ketone to the corresponding alcohol, a common transformation in medicinal chemistry to introduce a hydroxyl group for further functionalization or to act as a hydrogen bond donor.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyloxetan-3-ol. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

Caption: Asymmetric synthesis workflow for (S)-2-methyloxetan-3-one.

Caption: Derivatization of the this compound scaffold.

Note on Signaling Pathways: The creation of a signaling pathway diagram requires the identification of a specific drug molecule and its validated biological target. As this compound is a building block for a variety of potential pharmaceuticals, a single, universally applicable signaling pathway cannot be depicted. The specific pathway would be dependent on the final drug structure and its mechanism of action.

References

Application Note and Protocol for the Chromatographic Purification of 2-Methyloxetan-3-one

Introduction

2-Methyloxetan-3-one is a valuable heterocyclic compound and a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its strained four-membered ring imparts unique chemical reactivity, making it a versatile intermediate. The successful use of this compound in subsequent synthetic steps is highly dependent on its purity. Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual catalysts, can lead to undesirable side reactions and reduced yields of the final product.

This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. This technique is a rapid and efficient method for the separation of organic compounds based on their polarity.[1][2][3] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for guiding the purification process, particularly in the selection of appropriate solvents and handling procedures.

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 140-142 °C (at 760 mmHg) |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.

Experimental Protocol

This protocol is designed for the purification of this compound on a multi-gram scale using flash column chromatography with silica gel as the stationary phase.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 40-63 µm particle size)

-

Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

-

Glass chromatography column

-

Compressed air or nitrogen source with a flow controller

-

Rotary evaporator

-

Collection tubes or flasks

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

UV lamp for TLC visualization

-

Capillary tubes for TLC spotting

Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired compound has a retention factor (Rf) of approximately 0.3.[1]

-

Prepare several small beakers with different mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).

-

Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

-

Using a capillary tube, spot the dissolved crude mixture onto separate TLC plates.

-

Develop the TLC plates in the prepared solvent systems.

-

Visualize the developed plates under a UV lamp to observe the separation of the components.

-

Select the solvent system that provides good separation between this compound and its impurities, with the target compound having an Rf value around 0.3. For many oxetane derivatives, a mixture of ethyl acetate and n-hexane is effective.[4]

Step 2: Column Preparation

-

Select an appropriately sized glass column. A general guideline is to use a 30-50 fold excess of silica gel by weight compared to the crude product.[5]

-

Securely clamp the column in a vertical position within a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[1][6]

-

Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.[1][6]

-

Prepare a slurry of silica gel in the least polar eluent (n-hexane).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[6]

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[6]

-

Wash the column with 2-3 column volumes of the initial eluting solvent (e.g., 100% n-hexane or a low polarity Hex:EtOAc mixture) to ensure the column is well-packed and equilibrated.

Step 3: Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[1]

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

Step 4: Elution and Fraction Collection

-

Carefully add the eluting solvent to the top of the column.

-